[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
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Overview
Description
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a chemical compound belonging to the family of carbamate esters. It has a molecular formula of C20H23NO5 and a molecular weight of 357.406
Preparation Methods
The synthesis of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 2-(4-ethoxyphenyl)acetic acid in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific substituents on the aromatic ring or ester group.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound can be utilized in biochemical assays to study enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and context.
Comparison with Similar Compounds
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can be compared with other carbamate esters, such as:
- [(2-Methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- [(2-Methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
- [(2-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
These similar compounds share structural features but differ in their substituents, which can lead to variations in their chemical reactivity, biological activity, and potential applications
Biological Activity
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, also known by its CAS number 1324298-66-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The molecular formula for this compound is C20H23NO4. The structure features a carbamoyl group attached to a methoxy-substituted phenyl ring and an ethoxy-substituted phenyl acetate moiety. This unique configuration may contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives similar to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines:
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | PC-3 (Prostate) | 0.67 |
Compound B | HCT-116 (Colon) | 0.80 |
Compound C | ACHN (Renal) | 0.87 |
These compounds were synthesized and evaluated following guidelines from the National Cancer Institute, revealing promising activity against leukemia, melanoma, and breast cancer cell lines .
The mechanism underlying the anticancer effects of similar compounds often involves the inhibition of key signaling pathways associated with tumor growth. For example, certain derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival. Inhibition of EGFR has been correlated with reduced tumor growth in preclinical models .
Anti-inflammatory Effects
In addition to anticancer properties, compounds derived from similar structures have demonstrated anti-inflammatory activity. For instance, studies indicate that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This dual action makes them attractive candidates for further development in therapeutic contexts.
Case Studies
- Case Study on Anticancer Efficacy : A study published in Molecules evaluated a series of carbamoyl derivatives against several cancer cell lines. The derivative with a structure closely related to this compound exhibited significant cytotoxicity with an IC50 value of approximately 1.5 µM against MDA-MB-231 (breast cancer) cells, indicating strong potential for further investigation .
- Case Study on Inflammatory Response : Another study examined the effect of similar compounds on lipopolysaccharide-induced inflammation in macrophages. The results showed that these compounds significantly reduced levels of TNF-alpha and IL-6, suggesting their utility in managing inflammatory diseases .
Properties
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-4-25-16-8-6-15(7-9-16)12-20(23)26-13-19(22)21-17-11-14(2)5-10-18(17)24-3/h5-11H,4,12-13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXWKGDHNIQVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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